1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid is a compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: Similar structure but without the propan-2-yl group.
1-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid: Contains a cyclopropane ring instead of a cyclohexane ring.
1-{[(Tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Contains a piperidine ring instead of a cyclohexane ring .
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a Boc-protected amino group and a cyclohexane ring with a propan-2-yl substituent. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C15H27NO4 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-10(2)11-6-8-15(9-7-11,12(17)18)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18) |
InChI Key |
IAQJCBMVUVXXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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